Cyn 154806 (tfa)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

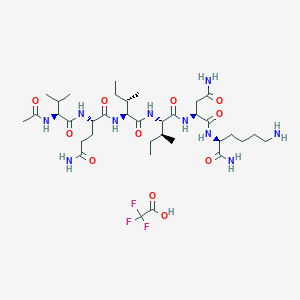

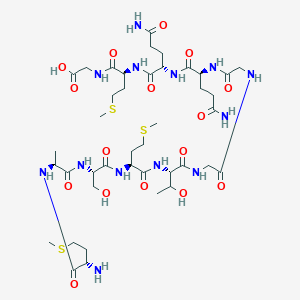

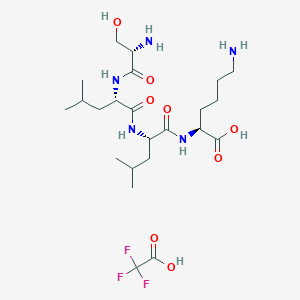

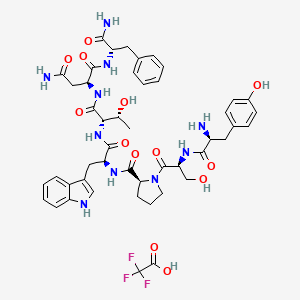

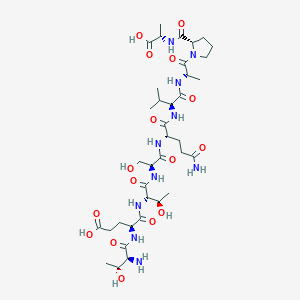

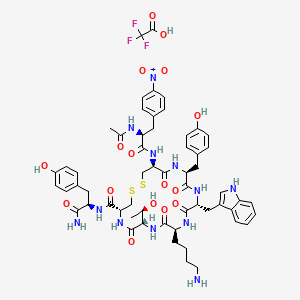

CYN 154806 (TFA) est un octapeptide cyclique et un antagoniste puissant et sélectif du sous-type 2 du récepteur de la somatostatine (sst2). Il est connu pour sa forte affinité et sa spécificité envers le récepteur sst2, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans l'étude des fonctions du récepteur de la somatostatine et des voies associées .

Applications De Recherche Scientifique

CYN 154806 (TFA) has a wide range of applications in scientific research:

Chemistry: Used as a tool to study peptide synthesis and cyclization techniques.

Biology: Employed in the study of somatostatin receptor functions and signaling pathways.

Medicine: Investigated for its potential therapeutic applications in diseases involving somatostatin receptors, such as neuroendocrine tumors.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CYN 154806 (TFA) implique des techniques de synthèse peptidique en phase solide (SPPS). La chaîne peptidique est assemblée étape par étape sur un support solide, chaque acide aminé étant ajouté séquentiellement. Le processus comprend les étapes suivantes :

Couplage : chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Déprotection : les groupes protecteurs des acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Cyclisation : le peptide linéaire est cyclisé pour former la structure de l'octapeptide cyclique.

Purification : Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée

Méthodes de production industrielle

La production industrielle du CYN 154806 (TFA) suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la constance. Le processus est optimisé pour garantir un rendement et une pureté élevés, avec des mesures de contrôle qualité strictes en place .

Analyse Des Réactions Chimiques

Types de réactions

Le CYN 154806 (TFA) subit principalement des réactions de formation de liaisons peptidiques et de cyclisation au cours de sa synthèse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions standard.

Réactifs et conditions courants

Réactifs de couplage : N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Réactifs de déprotection : acide trifluoroacétique (TFA)

Conditions de cyclisation : La cyclisation est obtenue dans des conditions diluées pour favoriser les réactions intramoléculaires

Principaux produits

Le principal produit de ces réactions est l'octapeptide cyclique CYN 154806 (TFA) lui-même, avec une pureté élevée obtenue par purification par HPLC .

Applications de la recherche scientifique

Le CYN 154806 (TFA) a une large gamme d'applications dans la recherche scientifique :

Chimie : utilisé comme outil pour étudier les techniques de synthèse et de cyclisation des peptides.

Biologie : employé dans l'étude des fonctions du récepteur de la somatostatine et des voies de signalisation.

Médecine : étudié pour ses applications thérapeutiques potentielles dans les maladies impliquant les récepteurs de la somatostatine, telles que les tumeurs neuroendocrines.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques à base de peptides

Mécanisme d'action

Le CYN 154806 (TFA) exerce ses effets en se liant sélectivement au sous-type 2 du récepteur de la somatostatine (sst2). Cette liaison inhibe l'activité du récepteur, bloquant les voies de signalisation en aval qui sont normalement activées par la somatostatine. Les cibles moléculaires comprennent le récepteur sst2 et les voies de signalisation associées aux protéines G couplées .

Mécanisme D'action

CYN 154806 (TFA) exerts its effects by selectively binding to the somatostatin receptor subtype 2 (sst2). This binding inhibits the receptor’s activity, blocking the downstream signaling pathways that are normally activated by somatostatin. The molecular targets include the sst2 receptor and associated G-protein coupled signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Octreotide : un autre analogue de la somatostatine présentant une forte affinité pour les récepteurs sst2.

Lanreotide : un analogue de la somatostatine à action prolongée utilisé dans le traitement de l'acromégalie et des tumeurs neuroendocrines.

Pasireotide : Un analogue de la somatostatine ciblant plusieurs récepteurs avec une affinité pour plusieurs sous-types de récepteurs de la somatostatine

Unicité

Le CYN 154806 (TFA) est unique par sa grande sélectivité et sa puissance pour le récepteur sst2, ce qui en fait un outil précieux pour l'étude de ce sous-type de récepteur spécifique. Sa structure cyclique contribue également à sa stabilité et à son affinité de liaison .

Propriétés

Formule moléculaire |

C58H69F3N12O16S2 |

|---|---|

Poids moléculaire |

1311.4 g/mol |

Nom IUPAC |

(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H68N12O14S2.C2HF3O2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57;3-2(4,5)1(6)7/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74);(H,6,7)/t30-,41+,42-,43+,44+,45-,46-,47+,48+;/m1./s1 |

Clé InChI |

FYVCFCQFOBEWIO-GVGJFGMUSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |

Séquence |

One Letter Code: Ac-Phe-Cys-Tyr-Trp-Lys-Thr-Cys-Tyr-NH2 (Disulfide bridge: Cys2-Cys7) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.